molecular formula C11H12BrN B1276853 5-Bromo-1-isopropyl-1H-indole CAS No. 675827-10-8

5-Bromo-1-isopropyl-1H-indole

Cat. No. B1276853
M. Wt: 238.12 g/mol
InChI Key: NCPAGYRFULVTEU-UHFFFAOYSA-N
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Description

5-Bromo-1-isopropyl-1H-indole is a chemical compound with the empirical formula C11H12BrN . It has a molecular weight of 238.12 . The IUPAC name for this compound is 5-bromo-1-isopropyl-1H-indole .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1-isopropyl-1H-indole can be represented by the SMILES string BrC1=CC2=C(C=C1)N(C(C)C)C=C2 . The InChI key for this compound is NCPAGYRFULVTEU-UHFFFAOYSA-N .

Scientific Research Applications

Indole derivatives are significant in various scientific fields due to their wide range of biological activities . Here are some general applications:

  • Pharmaceutical Research

    • Indole derivatives have been found in many important synthetic drug molecules .
    • They have been used for the treatment of various disorders in the human body, including cancer cells and microbes .
    • Some indole derivatives show antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Chemical Synthesis

    • Indoles play a main role in cell biology and are a significant heterocyclic system in natural products and drugs .
    • The investigation of novel methods of synthesis of indole derivatives has attracted the attention of the chemical community .
  • Antiviral Activity

    • Some indole derivatives have been reported as antiviral agents .
    • For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and showed inhibitory activity against influenza A .
    • Another example is 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
  • Anti-inflammatory Activity

    • Indole derivatives also possess anti-inflammatory activities .
    • They can be used in the treatment of various inflammatory disorders .
  • Anticancer Activity

    • Indole derivatives have been used for the treatment of cancer cells .
    • They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
  • Antioxidant Activity

    • Indole derivatives show antioxidant activities .
    • They can be used in the treatment of various disorders related to oxidative stress .
  • Antimicrobial Activity

    • Indole derivatives have shown antimicrobial activities .
    • They can be used in the treatment of various microbial infections .
  • Antitubercular Activity

    • Some indole derivatives have been reported to have antitubercular activities .
    • They can be used in the treatment of tuberculosis .
  • Antidiabetic Activity

    • Indole derivatives have shown antidiabetic activities .
    • They can be used in the treatment of diabetes .
  • Antimalarial Activity

    • Some indole derivatives have been reported to have antimalarial activities .
    • They can be used in the treatment of malaria .
  • Anticholinesterase Activity

    • Indole derivatives have shown anticholinesterase activities .
    • They can be used in the treatment of diseases like Alzheimer’s .
  • Anti-HIV Activity

    • Some indole derivatives have been reported to have anti-HIV activities .
    • They can be used in the treatment of HIV .

Safety And Hazards

While specific safety and hazard information for 5-Bromo-1-isopropyl-1H-indole is not available in the retrieved data, general safety measures for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from sources of ignition .

properties

IUPAC Name

5-bromo-1-propan-2-ylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c1-8(2)13-6-5-9-7-10(12)3-4-11(9)13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPAGYRFULVTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404796
Record name 5-BROMO-1-ISOPROPYL-1H-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-isopropyl-1H-indole

CAS RN

675827-10-8
Record name 5-BROMO-1-ISOPROPYL-1H-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-isopropyl-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Liu, Y Ding, C Kang - Pharmaceutical Chemistry Journal, 2020 - Springer
Through a structure-based molecular hybridization strategy, a series of new N-acylhydrazone derivatives containing the benzothiazole and indole based moiety were designed, …
Number of citations: 14 link.springer.com
S Liu, X Zhou, LY Jiao, C Li… - Chemistry–A European …, 2023 - Wiley Online Library
A mild and catalyst‐free sunlight induced protocol for the remote meta bromination of electron‐deficient indoles is described for the first time. Herein, N‐bromosaccharin is activated by …

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